4-Nitrobenzoic-D4 acid
Overview
Description
4-Nitrobenzoic-D4 acid is a deuterated form of 4-nitrobenzoic acid, a chemical compound that belongs to the family of aromatic carboxylic acids . It is widely used in various industries, including pharmaceutical, cosmetic, and chemical manufacturing . It is commonly used as a starting material in the synthesis of various drugs, such as analgesics, antipyretics, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 4-Nitrobenzoic-D4 acid involves several methods . One method involves the reaction of the compound with palladium 10% on activated carbon in water-d2 at 100 degrees Celsius under 760.051 Torr for 24 hours .Molecular Structure Analysis
The molecular formula of 4-Nitrobenzoic-D4 acid is C7HD4NO4 . It has an average mass of 171.143 Da and a mono-isotopic mass of 171.046967 Da .Chemical Reactions Analysis
4-Nitrobenzoic acid participates in various chemical reactions. For instance, it plays a role in the formation of 4-nitrobenzamide in the reaction of 4-nitrobenzoic acid with ammonia . It also participates in the esterification process to form ethyl 4-nitrobenzoate .Physical And Chemical Properties Analysis
4-Nitrobenzoic-D4 acid has a molecular weight of 171.14 g/mol and a melting point of 238-240 °C . It is sparingly soluble in water, but soluble in many organic solvents such as ethanol, methanol, and acetone . This compound is also known to be a weak acid, with a pKa value of 3.5, meaning it can act as a proton donor in chemical reactions .Scientific Research Applications
Thermal and Kinetic Studies
Nitrobenzoic derivatives, including compounds related to 4-Nitrobenzoic acid, are significant due to their chemical and biological properties. Research has focused on synthesizing salts of p-nitrobenzoic acid with different substituted alkanolamines and analyzing their thermal stability and phase transitions. These studies reveal that compounds formed with diethanolamine and triethanolamine exhibit distinct melting points and high stability, indicating potential applications in material sciences for designing compounds with specific thermal properties (Crisan et al., 2018).
Catalytic and Chemical Reactions
The hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid has been studied in various reaction environments, such as in a circular capillary with a palladium on alumina catalyst. This research provides insights into the influence of multiphase flow patterns on reaction rates, which is crucial for optimizing industrial chemical processes (Tsoligkas et al., 2007).
Spectroscopic and Structural Analysis
Studies on the molecular structure and vibrational analysis of nitrobenzoic acid derivatives, including 4-Nitrobenzoic acid, offer detailed insights into their electronic and geometric configurations. Such analyses are foundational in understanding the reactivity and stability of these compounds, paving the way for their application in the development of new materials and pharmaceuticals (Regulska et al., 2007).
Luminescence and Electronic Properties
Research into the luminescence properties of lanthanide ion-based coordination polymers with nitrobenzoic acid ligands, including 4-Nitrobenzoic acid, has led to the discovery of complexes exhibiting weak luminescence. These findings have implications for the development of new materials with potential applications in sensing, imaging, and lighting technologies (de Bettencourt-Dias & Viswanathan, 2006).
Environmental and Synthetic Applications
A novel approach for synthesizing 4-Nitrobenzoic acid via the ozonation of 4-nitrotoluene has been developed, demonstrating an environmentally friendly and low-temperature method for producing this compound. Such advancements in synthetic methodologies are crucial for the sustainable production of important chemical intermediates (Halstian et al., 2022).
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzoic Acid-d4 |
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